

Technical Guide: Tolfenamic Acid-d4 - Safety, Handling, and Storage

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Compound of Interest

Compound Name: Tolfenamic Acid-d4

Cat. No.: B602583

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and key applications of **Tolfenamic Acid-d4**. The following sections detail its physicochemical properties, safety protocols, and experimental methodologies, designed to support researchers in their laboratory work.

Chemical and Physical Properties

Tolfenamic Acid-d4 is the deuterated form of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). It is primarily utilized as an internal standard for the quantification of Tolfenamic Acid in various biological matrices using mass spectrometry techniques.^{[1][2]}

Property	Value	Reference
Chemical Name	2-[(3-chloro-2-methylphenyl)amino]-benzoic acid-d4	[1]
Synonyms	2-[(3-chloro-2-methylphenyl)amino]-3,4,5,6-tetradeuteriobenzoic acid	[1]
CAS Number	1246820-82-5	[1][2]
Molecular Formula	C ₁₄ H ₈ D ₄ ClNO ₂	[1][2]
Molecular Weight	265.73 g/mol	[2]
Appearance	White to slightly yellow crystalline powder	[3]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[1]
Melting Point	214.31°C (for non-deuterated form)	[3]

Safety and Handling

Tolfenamic Acid-d4 should be handled with care in a laboratory setting. While specific toxicity data for the deuterated form is limited, the safety precautions for the parent compound, Tolfenamic Acid, should be strictly followed.

Hazard Identification

The substance is not classified as hazardous according to the Globally Harmonized System (GHS). However, it is recommended to handle it as a potentially hazardous substance.

NFPA Ratings (Scale 0-4):

- Health: 0
- Fire: 0

- Reactivity: 0

HMIS Ratings (Scale 0-4):

- Health: 0
- Fire: 0
- Reactivity: 0

First-Aid Measures

- After Inhalation: Supply fresh air. Consult a doctor in case of complaints.
- After Skin Contact: Generally, the product does not irritate the skin. Wash with soap and water.
- After Eye Contact: Rinse opened eye for several minutes under running water.
- After Swallowing: If symptoms persist, consult a doctor.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear safety glasses or goggles.
- Skin Protection: Wear protective gloves and a lab coat.
- Respiratory Protection: Not required under normal use. If dust is generated, use a NIOSH-approved respirator.

Accidental Release Measures

- Personal Precautions: Avoid dust formation and breathing dust.
- Environmental Precautions: Do not allow to enter sewers or surface water.
- Methods for Cleaning Up: Pick up mechanically and dispose of in a suitable container.

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of **Tolfenamic Acid-d4**.

Condition	Recommendation
Storage Temperature	Store at -20°C for long-term stability.[1]
Shipping Temperature	Shipped at room temperature in the continental US; may vary elsewhere.
Stability	Stable for at least 4 years when stored at -20°C. [1] Stock solutions in organic solvents should be stored at -80°C and are stable for up to 6 months.[4] Aqueous solutions are not recommended for storage for more than one day.[5]
Light Sensitivity	Tolfenamic acid is a photosensitive drug known to degrade on exposure to UV/sunlight.[6] It should be stored in a light-protected container.

Solubility Data

The solubility of the non-deuterated Tolfenamic Acid is provided below and is expected to be a good indicator for the deuterated form.

Solvent	Solubility
Dimethyl sulfoxide (DMSO)	≥ 100 mg/mL (382.12 mM)[7]
Dimethylformamide (DMF)	59 mg/mL[5]
Ethanol	11.5 mg/mL[5]
Methanol	Soluble
Water	Insoluble (< 0.1 mg/mL)[7]
PBS (pH 7.0)	~0.05 mg/mL[5]
Acidic PBS	~50 mg/mL[5]

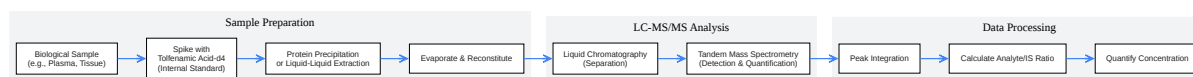
Experimental Protocols

Preparation of Stock Solutions

To prepare a stock solution, dissolve **Tolfenamic Acid-d4** in an appropriate organic solvent such as DMSO, DMF, or ethanol.^[5] Purge the solvent with an inert gas before use. For biological experiments, further dilutions can be made in aqueous buffers or isotonic saline, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.^[5]

General Workflow for Quantification by LC-MS/MS

Tolfenamic Acid-d4 is an ideal internal standard for the accurate quantification of Tolfenamic Acid in biological samples. A general workflow is outlined below.



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General workflow for sample analysis using an internal standard.

Cyclooxygenase (COX) Inhibition Assay

Tolfenamic acid is a selective inhibitor of COX-2 over COX-1.^[1] A common method to determine COX activity is by measuring the oxygen consumption during the COX-catalyzed conversion of arachidonic acid to PGG2.

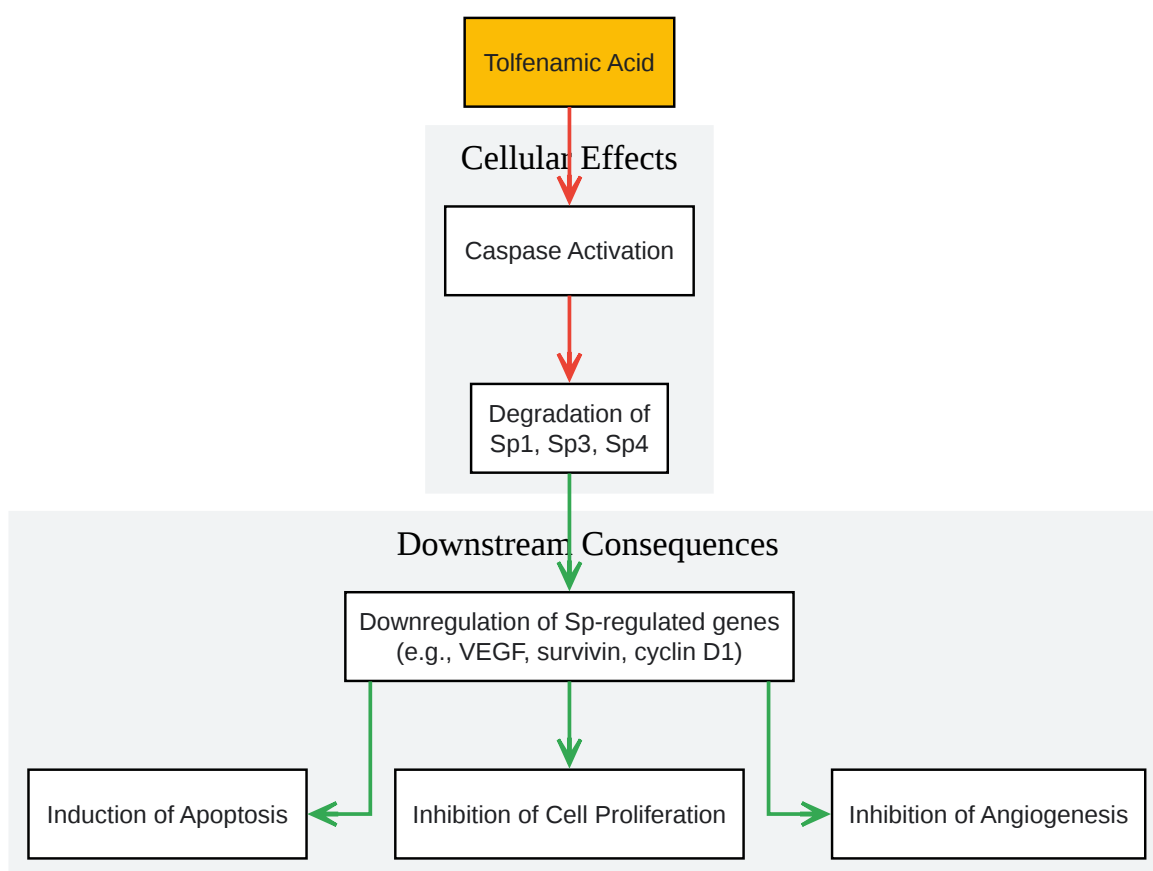
Protocol Outline:

- **Enzyme Preparation:** Use purified ovine COX-1 or human recombinant COX-2.
- **Reaction Mixture:** Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.

- **Inhibitor Incubation:** Add Tolfenamic Acid (or the deuterated form to assess any isotopic effects) at various concentrations to the reaction mixture containing the COX enzyme and incubate.
- **Initiate Reaction:** Add arachidonic acid to start the reaction.
- **Measure Activity:** Monitor the rate of oxygen consumption using an oxygen electrode. The inhibition is calculated by comparing the rate in the presence of the inhibitor to the control (vehicle-treated) rate.

Signaling Pathways

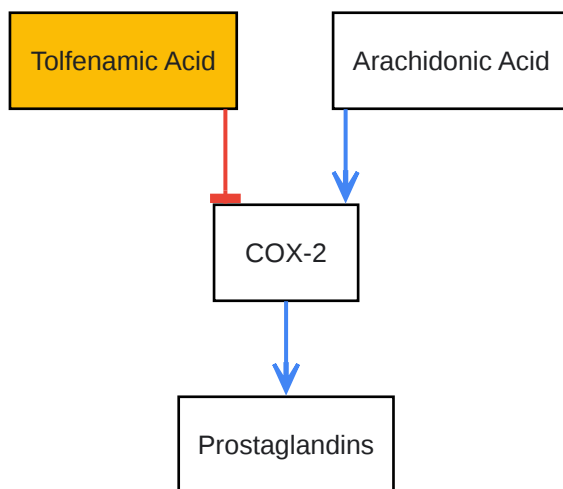
The anti-cancer activity of Tolfenamic Acid is partly attributed to its ability to induce the degradation of Specificity Protein (Sp) transcription factors (Sp1, Sp3, and Sp4).^{[8][9]} This leads to the downregulation of several Sp-regulated genes involved in cancer cell proliferation, survival, and angiogenesis.^{[8][9]}



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Tolfenamic Acid's effect on Sp transcription factor degradation.

Tolfenamic Acid also acts as a cyclooxygenase (COX) inhibitor, with selectivity for COX-2. This is a key mechanism for its anti-inflammatory effects.



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Inhibition of the COX-2 pathway by Tolfenamic Acid.

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